molecular formula C11H18O3 B5089912 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone

3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone

Cat. No. B5089912
M. Wt: 198.26 g/mol
InChI Key: WRGWBULJICLLIS-UHFFFAOYSA-N
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Description

3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone, also known as HCA, is a natural compound found in various fruits and vegetables. It has been widely studied for its potential health benefits, particularly in the areas of weight loss and appetite suppression. In

Mechanism of Action

The mechanism of action of 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone is not fully understood, but it is believed to work by inhibiting the enzyme ATP citrate lyase, which is responsible for converting excess carbohydrates into fat. By inhibiting this enzyme, 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone may help to reduce the accumulation of fat in the body and promote weight loss. 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone may also increase serotonin levels in the brain, which can help to reduce appetite and food cravings.
Biochemical and Physiological Effects:
3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone has been shown to have several biochemical and physiological effects, including the inhibition of ATP citrate lyase, increased serotonin levels, and reduced food intake. 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone may also have antioxidant and anti-inflammatory properties, which could potentially provide additional health benefits.

Advantages and Limitations for Lab Experiments

3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone has several advantages for lab experiments, including its availability and relatively low cost. However, there are also some limitations to using 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone in lab experiments, including the potential for variability in the quality and purity of the compound, as well as the need for careful dosing and monitoring to avoid potential toxicity.

Future Directions

There are several potential future directions for research on 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone, including further investigation of its mechanism of action, exploration of its potential use in combination with other weight loss interventions, and examination of its effects on other health outcomes, such as cardiovascular disease and diabetes.
In conclusion, 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone is a natural compound with potential health benefits, particularly in the areas of weight loss and appetite suppression. While the results of clinical trials have been mixed, further research is needed to fully understand the potential benefits and limitations of this compound.

Synthesis Methods

3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone can be synthesized through various methods, including extraction from Garcinia cambogia, a tropical fruit native to Southeast Asia, or through chemical synthesis in a laboratory setting. The chemical synthesis involves the reaction of cyclohexanone with hydroxylamine to form 2-amino-2-cyclohexylacetic acid, which is then converted to 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone through a series of steps.

Scientific Research Applications

3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone has been extensively studied for its potential health benefits, particularly in the areas of weight loss and appetite suppression. Several clinical trials have been conducted to investigate the effects of 3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone on body weight, body mass index (BMI), and food intake. The results of these studies have been mixed, with some showing significant weight loss and appetite suppression, while others have shown no significant effects.

properties

IUPAC Name

3-[(2-hydroxycyclohexyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h8-10,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGWBULJICLLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC2CCOC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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